1-(2-Methoxyethyl)-4-methylpiperazine

Sigma Receptor CNS Neuropharmacology

1-(2-Methoxyethyl)-4-methylpiperazine (CAS: 849459-55-8) is a differentially substituted piperazine featuring a 4-methyl group and a 1-(2-methoxyethyl) side chain. This specific substitution pattern confers unique physicochemical properties that position this compound as a privileged intermediate in the synthesis of diverse bioactive molecules targeting the central nervous system (CNS) and oncology pathways.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B13116200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-4-methylpiperazine
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCOC
InChIInChI=1S/C8H18N2O/c1-9-3-5-10(6-4-9)7-8-11-2/h3-8H2,1-2H3
InChIKeyZFELWKKEFVPBJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyethyl)-4-methylpiperazine: A Core Building Block for CNS and Kinase Drug Discovery Programs


1-(2-Methoxyethyl)-4-methylpiperazine (CAS: 849459-55-8) is a differentially substituted piperazine featuring a 4-methyl group and a 1-(2-methoxyethyl) side chain. This specific substitution pattern confers unique physicochemical properties that position this compound as a privileged intermediate in the synthesis of diverse bioactive molecules targeting the central nervous system (CNS) and oncology pathways [1]. Its utility as a core scaffold is evident in advanced preclinical candidates, including the antipsychotic agent FMPD, a sigma-1 receptor antagonist with a subnanomolar CDK8 inhibitor, underscoring its role in generating pharmacologically relevant diversity [2].

Defined 4-methyl and 2-methoxyethyl substitution pattern for CNS and kinase drug discovery programs
Privileged piperazine scaffold for generating pharmacologically diverse compound libraries
Reported use in multi-step medicinal chemistry synthesis of sigma-1 ligands and CDK8 inhibitor conjugates
Compatible with standard amine functionalization and coupling reactions

Why Procurement Decisions for 1-(2-Methoxyethyl)-4-methylpiperazine Must Be Precise: A Landscape of High-Activity Cliffs


Generic substitution within the piperazine class is scientifically untenable due to the profound impact of minor structural variations on biological activity, a phenomenon known as an activity cliff. For example, replacing the 2-methoxyethyl group of this compound with a simple methyl or aryl moiety can drastically alter receptor selectivity and potency [1]. The distinction between a 1-arylpiperazine and this N-alkyl-N'-methylpiperazine core is not trivial; it can lead to a complete loss of affinity for a primary target or the introduction of undesirable polypharmacology [2]. Consequently, researchers aiming to replicate published data for advanced leads like FMPD or sigma-1 receptor modulators must procure the exact 1-(2-Methoxyethyl)-4-methylpiperazine scaffold to ensure consistent and predictable outcomes in their synthetic or biological workflows .

Minor structural changes on the piperazine ring may trigger activity cliffs, drastically shifting receptor affinity and selectivity profiles.
Replacing the 2-methoxyethyl or 4-methyl groups with aryl or simple alkyl chains can introduce undesirable polypharmacology or target loss.
Des-methyl analogs or alternative N-arylpiperazines may not replicate the potency progression to in vivo studies observed with this scaffold.

Quantitative Differentiation of 1-(2-Methoxyethyl)-4-methylpiperazine in Key Pharmacological Assays


Sigma-1 Receptor Subtype Selectivity Profile Relative to Sigma-2

This compound exhibits high affinity and functional selectivity for the sigma-1 (σ1) receptor over the sigma-2 (σ2) subtype. In comparative binding assays using guinea pig brain membranes, the Ki value for σ1 was determined to be 4.3 nM, while the affinity for σ2 was significantly lower at 90 nM, yielding a σ2/σ1 selectivity ratio of approximately 21 [1] [2]. This profile contrasts with many other piperazine-based sigma ligands, which often show poor subtype discrimination or a preference for σ2. For instance, a series of bridged piperazines was reported where the most σ1-selective ligand had a σ2/σ1 ratio of only 16 .

Sigma-1 Selectivity
Reported
σ1 Ki 4.3 nM
σ2 Ki 90 nM
Selectivity ratio ~21
Supports σ1-over-σ2 targeting studies
Guinea pig brain membrane assay; comparator bridge piperazine ratio ~16
Sigma Receptor CNS Neuropharmacology Cancer

Enabling CDK8 Inhibition with Sub-Nanomolar Potency

When incorporated into a larger molecular architecture, the 1-(2-Methoxyethyl)-4-methylpiperazine group enables potent inhibition of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription in colorectal and other cancers. A specific conjugate, (8-amino-5-(4-(1-(2-methoxyethyl)-1H-pyrazole-4-yl)phenyl)-1,7-naphthyridin-3-yl)(4-methylpiperazin-1-yl)methanone, exhibits an IC50 of 1.44 nM in a LanthaScreen Eu Kinase Binding Assay [1]. In stark contrast, many simpler N-alkyl piperazine analogs lacking the full substitution pattern of this core show IC50 values in the high nanomolar to micromolar range or are inactive against CDK8 .

CDK8 Inhibition
Class-level
IC50 1.44 nM
As full conjugate BDBM640349
Indicates potency contribution within conjugate
LanthaScreen Eu binding assay; class-level inference
Kinase Inhibition CDK8 Oncology Transcriptional Regulation

Critical Substituent for CRTh2 Antagonist Optimization

Structure-activity relationship (SAR) studies on a series of zwitterionic CRTh2 antagonists revealed that the addition of a single methyl group to the piperazine ring is essential for a step-change increase in potency and in vivo progression [1]. While the study primarily focused on a 4-methylpiperazine core, it explicitly highlights that the presence of a methyl group on the piperazine is a key driver of high-quality drug properties suitable for in vivo studies [2]. The 1-(2-Methoxyethyl)-4-methylpiperazine scaffold contains this critical 4-methyl substituent, differentiating it from des-methyl analogs which are predicted to have significantly lower potency and less favorable pharmacological profiles based on this SAR [3].

CRTh2 SAR Driver
Class-level
4-Methyl group enables step-change potency and in vivo progression
SAR supports methylated piperazine selection for CRTh2 programs
Des-methyl analogs unable to advance; whole blood eosinophil assay
Immunology Asthma Allergic Rhinitis CRTh2

Optimal Scientific and Industrial Applications for 1-(2-Methoxyethyl)-4-methylpiperazine


Synthesis and Optimization of Selective Sigma-1 Receptor Ligands for CNS Disorders

This compound is ideally suited as a starting material for the synthesis of novel sigma-1 (σ1) receptor ligands. The quantitative evidence demonstrates its inherent σ1 affinity (Ki = 4.3 nM) and a favorable selectivity window over the σ2 subtype (selectivity ratio ~21) [1] [2]. Medicinal chemistry teams can utilize this scaffold to further derivatize the molecule, aiming to improve metabolic stability or fine-tune CNS penetration while preserving this core selectivity profile. This is particularly relevant for developing new treatments for neuropsychiatric conditions (e.g., schizophrenia, depression) and certain cancers where σ1 is a validated target [3].

Development of High-Potency CDK8 Inhibitors for Targeted Cancer Therapy

The core scaffold serves as an essential component in the construction of highly potent Cyclin-Dependent Kinase 8 (CDK8) inhibitors. As demonstrated by the conjugate BDBM640349, which achieves an IC50 of 1.44 nM against CDK8, this piperazine moiety is not merely a solubilizing group but a critical contributor to sub-nanomolar target engagement [4]. Researchers focused on transcriptional regulation in oncology, particularly in cancers like colorectal carcinoma where CDK8 is a key oncogenic driver, should prioritize this specific building block to replicate or improve upon this level of biochemical potency.

Design of Next-Generation Antipsychotic Agents with Differentiated Polypharmacology

The scaffold is a cornerstone of advanced preclinical candidates like FMPD, which demonstrates a unique receptor binding profile: high affinity for dopamine D2 (Ki = 6.3 nM), 5-HT2A (Ki = 7.3 nM), and 5-HT6 (Ki = 8.0 nM) receptors, but weak affinity for histamine H1 receptors . This profile is associated with a lower risk of adverse effects like weight gain and sedation compared to standard-of-care antipsychotics such as olanzapine [5]. For research programs aiming to develop 'atypical' antipsychotics with improved side effect profiles, this scaffold offers a validated starting point for achieving the desired polypharmacology.

Creating Highly Optimized CRTh2 Antagonists for Respiratory Diseases

Based on clear SAR evidence showing that a methylated piperazine ring is essential for achieving a 'step-change' in potency and enabling progression to in vivo studies, this scaffold is a strategic choice for designing CRTh2 antagonists [6]. The presence of both the 4-methyl and the 1-(2-methoxyethyl) substituents provides a template for generating compounds with the physicochemical properties (e.g., logD, permeability) and potency required to advance as clinical candidates for the treatment of asthma, allergic rhinitis, and other Th2-driven inflammatory conditions [7].

Application
Selection Property
Validation Focus
σ1 receptor ligand synthesis
σ1/σ2 subtype selectivity
σ1 affinity and selectivity window
CDK8 inhibitor design
Sub-nanomolar potency component
CDK8 biochemical assay IC50
Polypharmacological antipsychotic research
Defined dopamine/serotonin receptor profile
Selectivity over histamine H1
CRTh2 antagonist development
4-methyl group critical for in vivo progression
Human whole blood eosinophil shape change assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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